molecular formula C8H15N3 B2405141 1-Neopentyl-1H-pyrazol-4-amine CAS No. 1240567-28-5

1-Neopentyl-1H-pyrazol-4-amine

Cat. No.: B2405141
CAS No.: 1240567-28-5
M. Wt: 153.229
InChI Key: LLIRGMHDUSXEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Neopentyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing three carbon atoms and two adjacent nitrogen atoms. The presence of an amino group at the fourth position and a neopentyl group at the first position makes this compound unique. Pyrazoles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Mechanism of Action

Target of Action

1-Neopentyl-1H-pyrazol-4-amine is a pyrazole-bearing compound . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei .

Mode of Action

It has been observed that pyrazole derivatives can interact with the parasites causing leishmaniasis and malaria, leading to their inhibition . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of these parasites .

Biochemical Pathways

The biochemical pathways affected by this compound are those essential for the survival and replication of the parasites. By inhibiting these pathways, the compound disrupts the life cycle of the parasites, preventing them from causing further harm . The downstream effects of this disruption include the reduction of the parasites’ population and the alleviation of the diseases they cause .

Pharmacokinetics

The compound’s effectiveness againstLeishmania aethiopica and Plasmodium berghei suggests that it has good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the parasites’ growth and replication . This leads to a decrease in the number of parasites in the host, alleviating the symptoms of leishmaniasis and malaria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Neopentyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of neopentyl hydrazine with 1,3-diketones under acidic or basic conditions can yield the desired pyrazole derivative .

Another method involves the [3+2] cycloaddition of nitrile imines with alkynes. This reaction can be catalyzed by transition metals such as copper or silver, providing a straightforward route to pyrazole derivatives .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Neopentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Neopentyl-1H-pyrazol-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-4-amine
  • 4-Amino-1-methylpyrazole
  • 5-Amino-1H-pyrazole

Uniqueness

1-Neopentyl-1H-pyrazol-4-amine is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

1-(2,2-dimethylpropyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-11-5-7(9)4-10-11/h4-5H,6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIRGMHDUSXEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.